Cas no 63034-47-9 (chlorodifluoroacetaldehyde hydrate)

Chlorodifluoroacetaldehyde hydrate (CClF₂CHO·H₂O) is a stable, hydrated form of chlorodifluoroacetaldehyde, commonly used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity in fluorination and chlorination reactions, making it valuable for producing pharmaceuticals, agrochemicals, and specialty chemicals. The hydrate form offers improved handling and storage stability compared to the anhydrous aldehyde, reducing decomposition risks. Its bifunctional structure (containing both chlorine and fluorine) enables selective transformations, particularly in the synthesis of fluorinated heterocycles and fine chemicals. The compound’s compatibility with various reaction conditions further enhances its utility in industrial and research applications. Proper safety measures are recommended due to its potential reactivity.
chlorodifluoroacetaldehyde hydrate structure
63034-47-9 structure
商品名:chlorodifluoroacetaldehyde hydrate
CAS番号:63034-47-9
MF:C2H3ClF2O2
メガワット:132.49400
CID:958576
PubChem ID:112984

chlorodifluoroacetaldehyde hydrate 化学的及び物理的性質

名前と識別子

    • chlorodifluoroacetaldehyde hydrate
    • CHLORODIFLUOROACETALDEHYDE HYDRATE, TECH.
    • 2-Chlor-2,2-difluor-aethan-1,1-diol
    • 2-Chloro-2,2-difluoro-1,1-ethanediol
    • 2-chloro-2,2-difluoro-1-ethanediol
    • 2-chloro-2,2-difluoroethane-1,1-diol
    • Chlordifluoracetaldehyd-hydrat
    • DIFLUOROCHLOROACETALDEHYDE HYDRATE
    • 6SZ7S34VTR
    • SCHEMBL2173974
    • CClF2CH(OH)2
    • DTXSID2069652
    • 1,1-Ethanediol, 2-chloro-2,2-difluoro-
    • NS00055521
    • 63034-47-9
    • EINECS 263-804-2
    • UNII-6SZ7S34VTR
    • ACETALDEHYDE, 2-CHLORO-2,2-DIFLUORO-, HYDRATE (1:1)
    • Chlorodifluoroacetaldehyde hydrate (diol), technical grade
    • インチ: InChI=1S/C2H3ClF2O2/c3-2(4,5)1(6)7/h1,6-7H
    • InChIKey: NBVGJCUYDBSJDL-UHFFFAOYSA-N
    • ほほえんだ: C(C(F)(F)Cl)(O)O

計算された属性

  • せいみつぶんしりょう: 131.97900
  • どういたいしつりょう: 113.968399
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 64.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1,384 g/cm3
  • ふってん: 154.5°C at 760 mmHg
  • フラッシュポイント: 47.2°C
  • 屈折率: 1.384
  • PSA: 40.46000
  • LogP: 0.12870
  • ようかいせい: 水に溶ける。

chlorodifluoroacetaldehyde hydrate セキュリティ情報

  • 危害声明: Toxic
  • 危険物輸送番号:2810
  • 危険カテゴリコード: 23/24/25-36/37/38
  • セキュリティの説明: S26-S36/37/39-S45
  • 危険物標識: T
  • リスク用語:R23/24/25; R36/37/38
  • セキュリティ用語:S26;S36/37/39;S45
  • 危険レベル:6.1
  • TSCA:Yes

chlorodifluoroacetaldehyde hydrate 税関データ

  • 税関コード:2905590090
  • 税関データ:

    中国税関コード:

    2905590090

    概要:

    2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

chlorodifluoroacetaldehyde hydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG77529-5g
Chlorodifluoroacetaldehyde hydrate
63034-47-9
5g
$202.00 2024-04-19
A2B Chem LLC
AG77529-25g
Chlorodifluoroacetaldehyde hydrate
63034-47-9
25g
$585.00 2024-04-19
A2B Chem LLC
AG77529-100g
Chlorodifluoroacetaldehyde hydrate
63034-47-9
100g
$1697.00 2024-04-19
Apollo Scientific
PC1728-5g
2-Chloro-2,2-difluoroethane-1,1-diol
63034-47-9
5g
£210.00 2025-02-21
Apollo Scientific
PC1728-1g
2-Chloro-2,2-difluoroethane-1,1-diol
63034-47-9
1g
£60.00 2025-02-21
Chemenu
CM539909-1g
2-Chloro-2,2-difluoro-1,1-ethanediol
63034-47-9 95%+
1g
$71 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191827-5g
2-Chloro-2,2-difluoro-1,1-ethanediol
63034-47-9 98%
5g
¥1843.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191827-1g
2-Chloro-2,2-difluoro-1,1-ethanediol
63034-47-9 98%
1g
¥421.00 2024-05-06
A2B Chem LLC
AG77529-1g
Chlorodifluoroacetaldehyde hydrate
63034-47-9
1g
$85.00 2024-04-19

chlorodifluoroacetaldehyde hydrate 関連文献

chlorodifluoroacetaldehyde hydrateに関する追加情報

Chlorodifluoroacetaldehyde Hydrate: A Comprehensive Overview

Chlorodifluoroacetaldehyde hydrate, also known by its CAS registry number 63034-47-9, is a compound of significant interest in various scientific and industrial applications. This compound, with the molecular formula C2HClF2O, is a derivative of acetaldehyde, where one hydrogen atom is replaced by a chlorine atom, and two hydrogen atoms are replaced by fluorine atoms. The presence of these halogens imparts unique chemical and physical properties to the compound, making it valuable in diverse fields such as organic synthesis, materials science, and environmental chemistry.

The chlorodifluoroacetaldehyde hydrate structure consists of a central carbon atom bonded to a chlorine atom, two fluorine atoms, and a hydroxyl group (-OH). This arrangement leads to a molecule with high reactivity due to the electron-withdrawing effects of the halogens. The compound exists as a hydrate, meaning it forms hydrogen bonds with water molecules, which influences its physical state and solubility. Recent studies have highlighted the importance of understanding the hydration behavior of such compounds in aqueous environments, particularly in relation to their stability and reactivity.

One of the key areas of research on chlorodifluoroacetaldehyde hydrate involves its role in organic synthesis. The compound serves as an intermediate in the preparation of various fluorinated compounds, which are widely used in pharmaceuticals, agrochemicals, and advanced materials. For instance, its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for synthesizing fluorinated alcohols and esters. Researchers have explored novel synthetic pathways to enhance the efficiency and sustainability of these processes, leveraging modern catalytic techniques and green chemistry principles.

In addition to its synthetic applications, chlorodifluoroacetaldehyde hydrate has been studied for its potential in environmental chemistry. The compound's stability under various conditions is crucial for understanding its fate in natural systems. Recent investigations have focused on its degradation pathways under UV light and microbial action, providing insights into its environmental persistence and potential impact on ecosystems. These studies are particularly relevant given the increasing concern over fluorinated compounds' long-term effects on the environment.

The physical properties of chlorodifluoroacetaldehyde hydrate are also a subject of scientific interest. Its melting point, boiling point, and solubility characteristics are influenced by the interplay between halogenation and hydration. Advanced spectroscopic techniques have been employed to elucidate the molecular structure and bonding patterns of the compound, contributing to a deeper understanding of its behavior in different chemical environments.

From a materials science perspective, chlorodifluoroacetaldehyde hydrate has shown promise as a building block for constructing functional materials with tailored properties. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. Researchers have also investigated its use in polymer chemistry, where it can serve as a monomer or cross-linking agent for creating advanced polymeric materials with enhanced thermal and mechanical stability.

Recent advancements in computational chemistry have further expanded our understanding of chlorodifluoroacetaldehyde hydrate's properties. Quantum mechanical calculations have provided detailed insights into its electronic structure and reactivity patterns at the molecular level. These computational studies complement experimental work by offering predictive models for designing new compounds based on this structure.

In summary, chlorodifluoroacetaldehyde hydrate (CAS No. 63034-47-9) is a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure endows it with reactivity that makes it valuable in organic synthesis, materials science, and environmental chemistry. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a key player in modern chemical science.

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